N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-methyl-4-morpholin-4-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-12-11(15)14-4-2-10(3-5-14)13-6-8-16-9-7-13/h10H,2-9H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHATDRWGRWMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide typically involves the reaction of N-methyl-4-piperidone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-piperidone: A precursor in the synthesis of N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide.
4-morpholinopiperidine: Another compound with similar structural features but different pharmacological properties.
Uniqueness
This compound is unique due to its combined piperidine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Biological Activity
N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is believed to interact with specific enzymes, notably cathepsin F , which is involved in protein degradation pathways. This interaction may inhibit the enzyme's function, thereby influencing various cellular processes related to protein processing and degradation.
Pharmacological Applications
Research indicates that this compound has applications in:
- Cancer Therapy : Some derivatives have shown anticancer activity, with studies demonstrating improved cytotoxicity against tumor cells compared to standard treatments .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease , showing significant inhibitory effects .
- Antiviral Activity : Certain derivatives have displayed antiviral properties, particularly against HIV, with IC₅₀ values indicating potent activity .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the piperidine ring or the carboxamide group can significantly alter its potency and selectivity against various biological targets. For instance, compounds with specific substituents on the piperidine ring have shown enhanced inhibitory activities against p300-HAT, a critical enzyme in cancer progression .
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. For example, one study reported that modifications to the piperidine structure resulted in substantial increases in cytotoxicity against FaDu hypopharyngeal tumor cells .
Enzyme Inhibition Studies
Inhibitory assays demonstrated that this compound derivatives exhibited varying degrees of inhibition against AChE and urease. The results indicated that certain structural modifications could enhance enzyme binding affinity and specificity, making them promising candidates for further development as therapeutic agents .
Antiviral Activity Assessment
Compounds derived from N-methyl-4-(morpholin-4-yl)piperidine have been screened for antiviral properties. Notably, two derivatives were found to exhibit significant inhibitory activity against HIV, comparable to established drugs like maraviroc .
Q & A
Q. What are the standard synthetic routes for N-methyl-4-(morpholin-4-yl)piperidine-1-carboxamide?
The synthesis typically involves coupling a morpholine derivative with a piperidine carboxamide scaffold. For example:
- Method A : Reacting substituted piperidines with morpholine derivatives in polar solvents (e.g., acetic acid or n-butanol) under reflux, monitored by TLC. Purification is achieved via ethanol recrystallization .
- Method B : Using N-methylation strategies, where a primary amine on the piperidine ring is alkylated with methyl iodide in the presence of a base (e.g., KCO) .
Key challenges include controlling regioselectivity and minimizing byproducts like over-alkylated derivatives.
Q. How is the structural integrity of this compound confirmed experimentally?
Multi-spectroscopic techniques are employed:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm) and morpholine/piperidine ring vibrations .
- NMR : H NMR shows characteristic peaks for methyl groups (δ ~2.3–2.5 ppm) and morpholine protons (δ ~3.6–3.8 ppm). C NMR verifies carboxamide carbonyl signals (δ ~160–165 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) align with the calculated molecular weight .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Ethanol or methanol recrystallization removes impurities, yielding high-purity crystals .
- Column Chromatography : Silica gel columns with gradient elution (e.g., EtOAc/MeOH with 0.25% EtN) resolve polar byproducts .
- HPLC : For analytical-scale purification, reversed-phase HPLC with C18 columns ensures >98% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may increase side reactions. n-Butanol in Method A () offers a balance between reactivity and selectivity .
- Catalysis : Pd-mediated cross-coupling or microwave-assisted synthesis reduces reaction time and energy input .
- Temperature Control : Lower temperatures (~50°C) minimize thermal decomposition, while reflux conditions (~100°C) accelerate coupling .
Q. What role does this compound play in kinase inhibitor design?
The morpholine-piperidine carboxamide scaffold is critical for ATP-competitive binding in kinase pockets. For example:
Q. How do structural modifications influence biological activity?
- Morpholine Ring : Replacing morpholine with piperazine (e.g., in ) alters solubility and target engagement .
- Carboxamide Substituents : Electron-withdrawing groups (e.g., -CF) enhance binding affinity but may reduce metabolic stability .
- Stereochemistry : Chiral centers (e.g., S-configuration in AZD5363) improve potency by 10–100x compared to R-isomers .
Q. How can conflicting spectral or crystallographic data be resolved?
Q. What strategies mitigate byproduct formation during synthesis?
- Protecting Groups : Temporary protection of the piperidine amine with Boc groups prevents over-alkylation .
- Stoichiometric Control : Limiting methylating agents (e.g., CHI) to 1.1 equivalents reduces N,N-dimethyl byproducts .
- In Situ Monitoring : Real-time FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
